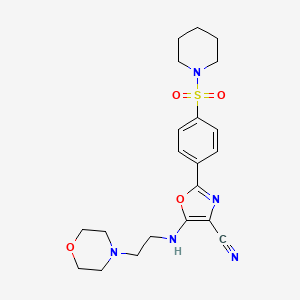
5-((2-Morpholinoethyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((2-Morpholinoethyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H27N5O4S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-((2-Morpholinoethyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H24N4O2S
- Molecular Weight : 368.47 g/mol
Structural Features
This compound features:
- A morpholinoethyl group, which is known for enhancing solubility and bioavailability.
- A piperidinylsulfonyl moiety that is often associated with diverse biological activities, including enzyme inhibition.
- An oxazole ring that contributes to the compound's pharmacological properties.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperidine and oxazole can effectively inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Compounds similar to this one have shown promise as AChE inhibitors, which are crucial in treating conditions like Alzheimer's disease. The inhibition mechanism typically involves competitive binding to the enzyme's active site.
- Urease : This enzyme plays a role in the metabolism of urea in bacteria. Inhibitors can prevent bacterial colonization in the urinary tract, thus serving as potential treatments for infections .
Anticancer Potential
The oxazole moiety has been linked to anticancer activity due to its ability to interfere with cell proliferation pathways. Preliminary studies suggest that derivatives may induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival .
Hypoglycemic Effects
Some piperidine derivatives have been shown to exhibit hypoglycemic activity, potentially beneficial for managing diabetes. The mechanism may involve insulin sensitization or enhancement of glucose uptake in peripheral tissues .
Study on Antibacterial Activity
A study synthesized several piperidine derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that compounds with similar structures to our target compound exhibited moderate to strong antibacterial effects, particularly against Salmonella typhi and Staphylococcus aureus, with IC50 values indicating effective concentrations for inhibition .
Enzyme Inhibition Studies
In a comparative study assessing AChE inhibitors, various synthesized compounds were tested for their inhibitory potential. The most potent inhibitors demonstrated IC50 values ranging from 0.63 µM to 2.14 µM against AChE, showcasing the therapeutic potential of these compounds in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
5-(2-morpholin-4-ylethylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c22-16-19-21(23-8-11-25-12-14-29-15-13-25)30-20(24-19)17-4-6-18(7-5-17)31(27,28)26-9-2-1-3-10-26/h4-7,23H,1-3,8-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLBHUIUVUUKEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCN4CCOCC4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













